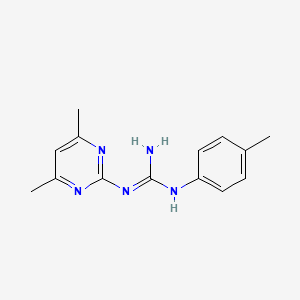
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine (DMPPMG) is a small organic molecule that has been studied for its potential applications in a variety of fields such as chemical synthesis, medicinal chemistry, and biochemistry. DMPPMG is a versatile compound that can be used as a reactant in a variety of reactions, as well as a catalyst in others. It is also known to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine has been studied for its potential applications in a variety of fields, such as chemical synthesis, medicinal chemistry, and biochemistry. In chemical synthesis, N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine can be used as a reactant in a variety of reactions, as well as a catalyst in others. In medicinal chemistry, it has been studied for its potential use as an anti-inflammatory and anti-cancer drug. In biochemistry, it has been studied for its potential use as a tool for studying enzyme-substrate interactions.
Wirkmechanismus
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine is not completely understood. However, it is believed to interact with enzymes in the body, leading to changes in their activity. It is also believed to interact with other molecules in the body, leading to changes in their activity. These changes can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, it has been shown to reduce the production of reactive oxygen species (ROS) in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine in lab experiments is its versatility. It can be used as a reactant in a variety of reactions, as well as a catalyst in others. It is also relatively easy to synthesize and is relatively stable under a variety of conditions. The main limitation is that it is not completely understood how it interacts with enzymes in the body and how it leads to changes in their activity.
Zukünftige Richtungen
The potential future directions of N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. It could also be used as a tool for studying enzyme-substrate interactions, as well as for the development of new therapeutic agents. Additionally, it could be used as a catalyst for the synthesis of other compounds. Finally, it could be used in the development of new diagnostic tools.
Synthesemethoden
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine is synthesized from 4,6-dimethylpyrimidine-2-carbaldehyde and 4-methylphenylguanidine. The reaction is catalyzed by a strong base such as sodium hydroxide, and yields a product with >90% purity. The reaction is typically carried out in a two-step process, with the first step involving an aldol condensation between the two reactants, followed by the second step, which is a nucleophilic substitution. The reaction is typically carried out at room temperature and is relatively fast, with the reaction time ranging from 1-3 hours.
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-9-4-6-12(7-5-9)18-13(15)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOMRKDJDHSPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

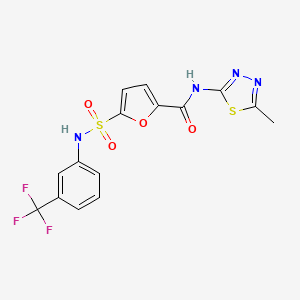

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2906614.png)
![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2906615.png)
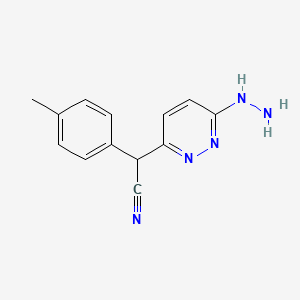
![2-{3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2906621.png)
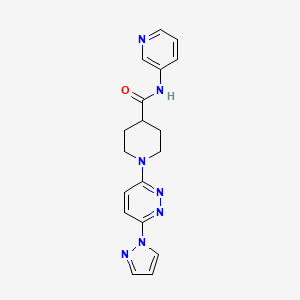

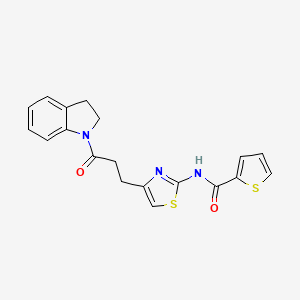

![9-(3,5-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide](/img/structure/B2906630.png)
![N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906631.png)